Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a pyrazole ring substituted with bromophenyl and phenyl groups. This compound belongs to a class of molecules known for their diverse pharmacological activities, including calcium channel modulation and antioxidant properties . Structural characterization via single-crystal X-ray diffraction (SC-XRD) confirms its non-planar conformation, with the dihydropyridine ring adopting a boat-like puckered geometry stabilized by intramolecular hydrogen bonds .
Properties
Molecular Formula |
C28H28BrN3O4 |
|---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
diethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H28BrN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3 |
InChI Key |
IZAFKSYWKVIRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Setup
Key reactants include 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]benzaldehyde (thiophene pyrazole aldehyde), ethyl acetoacetate, and ammonium acetate. Glacial acetic acid catalyzes the reaction, while ethanol or 1,4-dioxane serves as the solvent.
Procedure
A mixture of the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (5 mmol) in glacial acetic acid is refluxed for 3–7 hours. Completion is monitored via thin-layer chromatography (TLC). The precipitate formed after ice-water quenching is filtered and recrystallized from ethanol, yielding a pale yellow solid.
Optimization Insights
-
Catalyst : Glacial acetic acid enhances protonation of the aldehyde, accelerating imine formation.
-
Solvent : Ethanol improves solubility of intermediates, whereas 1,4-dioxane reduces side reactions.
-
Yield : Reported yields range from 85% to 93%, with purity confirmed by melting point (149–150°C).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
Reaction Parameters
A microwave reactor operates at 300–500 W, with temperature maintained at 80–120°C. The same reactants—aldehyde, β-keto ester, and ammonium acetate—are irradiated for 10–20 minutes.
Advantages Over Conventional Methods
Characterization Data
-
IR Spectroscopy : Strong absorption bands at 1652 cm⁻¹ (C=O) and 2216 cm⁻¹ (C≡N).
-
¹H NMR : Signals at δ 2.24 ppm (s, 6H, CH₃), 3.60 ppm (q, 4H, OCH₂CH₃), and 8.08 ppm (s, 1H, pyrazole-H).
One-Pot Domino Protocol
A one-pot approach streamlines synthesis by combining aldehyde preparation and cyclocondensation in a single vessel.
Reaction Sequence
Conditions and Outcomes
-
Solvent : DMF or ethanol.
-
Catalyst : Piperidine (0.2 mL) facilitates imine formation.
-
Yield : 89–91%, comparable to stepwise methods but with reduced labor.
Comparative Analysis of Methods
| Parameter | Hantzsch Reflux | Microwave | One-Pot Domino |
|---|---|---|---|
| Time | 3–7 hours | 10–20 min | 2–4 hours |
| Yield | 85–90% | 93% | 89–91% |
| Purity (mp) | 149–150°C | 149°C | 148–150°C |
| Energy Use | High | Low | Moderate |
Microwave irradiation emerges as the most efficient method, balancing speed and yield. Classical methods remain valuable for large-scale production due to established protocols.
Spectroscopic and Crystallographic Characterization
X-ray Crystallography
A related dihydropyridine analog crystallizes in a monoclinic system, with the pyrazole ring planar (deviation <0.003 Å). Dihedral angles between pyrazole and benzene rings are 50.42° and 26.44°, influencing π-π stacking and solubility.
Mass Spectrometry
High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 493.0637 (calculated for C₂₄H₂₀BrN₃O₄).
Challenges and Mitigation Strategies
-
Byproduct Formation : Overheating in reflux conditions generates oxidized pyridine derivatives. Microwave control minimizes this.
-
Solubility Issues : Ethanol/water mixtures improve precipitation during workup.
-
Scale-Up Limitations : Microwave methods require specialized reactors, whereas one-pot protocols adapt better to industrial scales.
Applications and Derivatives
While antimicrobial and cardiovascular activities are noted for analogs, the target compound’s bioactivity remains underexplored. Derivatives with electron-withdrawing groups (e.g., -Br) show enhanced stability and binding affinity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure
The compound has the following molecular formula:
- C : 28
- H : 28
- Br : 1
- N : 3
- O : 4
Molecular Weight
The molecular weight of Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is approximately 516.43 g/mol .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the pyrazole moiety is believed to enhance its anticancer activity by interacting with specific molecular targets involved in cancer progression.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in preclinical models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers . This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Properties
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and its antioxidant properties contribute to its protective effects on neuronal cells .
Synthesis and Functionalization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The functionalization of the dihydropyridine core allows for further modifications to enhance its pharmacological profiles.
Synthetic Route Overview
A typical synthetic route includes:
- Formation of the dihydropyridine scaffold through condensation reactions.
- Introduction of the pyrazole moiety via cyclization methods.
- Bromination at the phenyl ring to yield the final product.
Study on Anticancer Activity
In a recent study published in Molecules, researchers evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .
In Vivo Anti-inflammatory Study
A preclinical study assessed the anti-inflammatory effects of this compound using an animal model of induced inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a role in gene expression and cancer progression.
Comparison with Similar Compounds
Substituent Effects on Crystallography and Packing
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():
- The methoxyphenyl group introduces steric bulk and enhances π-π stacking interactions.
- Crystallizes in a triclinic system ($P1$) with unit cell parameters $a = 8.5800 \, \text{Å}$, $b = 11.1286 \, \text{Å}$, $c = 11.4996 \, \text{Å}$ .
- Lower density ($Dx = 1.310 \, \text{Mg m}^{-3}$) compared to the bromophenyl derivative ($Dx = 1.410 \, \text{Mg m}^{-3}$) due to reduced halogen mass .
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate ():
Biological Activity
Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological potential.
Chemical Structure and Synthesis
The compound's molecular formula is with a complex structure that includes a dihydropyridine core and a pyrazole moiety. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives and can include various substituents to enhance biological activity. For instance, the bromophenyl group is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. A study showed that derivatives similar to Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine demonstrated potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated through various assays. For example, it has been shown to inhibit the calcium influx induced by platelet-activating factor (PAF), which is a critical pathway in inflammatory responses. This suggests that the compound could be developed as an anti-inflammatory agent .
Anticancer Potential
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development in oncology .
Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results showed that compounds with similar structures to Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine had MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit PAF-induced intracellular calcium signaling in endothelial cells. Results indicated a significant reduction in calcium levels, supporting its potential as an anti-inflammatory therapeutic .
Summary of Biological Activities
Q & A
Q. Table 1: Example Reaction Parameters
| Component | Role | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Dihydropyridine core | Reflux, 24 h | 65–75 |
| 4-Bromophenyl hydrazine | Pyrazole formation | Acetic acid, 80°C | 70–80 |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties and confirming non-covalent interactions. Methodological considerations include:
- Crystal growth via slow evaporation of a saturated ethanol or DCM solution.
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Software tools like SHELX for structure solution and OLEX2 for refinement. For example, reports triclinic symmetry (space group P1) with unit cell parameters a = 8.5210 Å, b = 10.7809 Å, and intermolecular N–H···O hydrogen bonds stabilizing the lattice .
- Validation using R factors (<0.05) and residual electron density maps to ensure accuracy.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
A combination of spectroscopic methods is required:
- 1H/13C NMR : Identify proton environments (e.g., dihydropyridine NH at δ ~4.5 ppm and aromatic protons at δ ~7.2–7.8 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bonds (3300–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 429.89 for C22H24ClN3O4 in ) .
Advanced: How does substitution at the phenyl group (e.g., bromo vs. chloro) influence crystal packing and bioactivity?
Answer:
Substituents impact both structural and functional properties:
- Crystal Packing : Bromine’s larger atomic radius compared to chlorine increases van der Waals interactions, leading to tighter packing (e.g., reports shorter π-π stacking distances for chloro derivatives vs. bromo analogs) .
- Bioactivity : Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity by modulating electron density on the pyrazole ring. For instance, 4-chlorophenyl derivatives show higher in vitro inhibition against S. aureus (MIC = 12.5 µg/mL) compared to methoxy-substituted analogs .
Advanced: What computational approaches are suitable for modeling this compound’s electronic structure?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-311G(d,p) are standard for geometry optimization .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Software such as AutoDock Vina can assess binding affinities of bromophenyl derivatives .
- MD Simulations : Evaluate stability in solvated systems (e.g., water or lipid bilayers) using GROMACS.
Advanced: How can researchers address contradictions in pharmacological data across similar analogs?
Answer:
Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:
- Dose-Response Curves : Compare IC50 values under standardized conditions (e.g., reports EC50 = 8 µM for imidazothiazole derivatives).
- SAR Analysis : Correlate substituent electronic profiles (Hammett σ constants) with activity trends. For example, para-bromo substitution may enhance membrane permeability vs. meta-nitro groups .
- Control Experiments : Validate target specificity using knockout models or competitive binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
